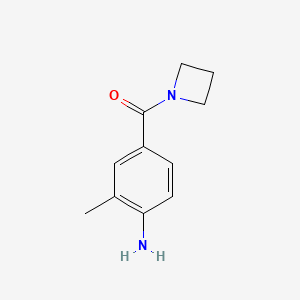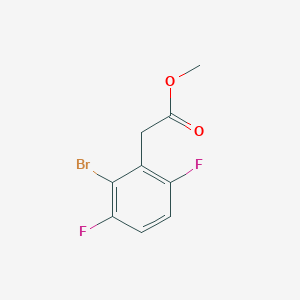
6-Bromo-3-cyano-2-fluorophenylacetic acid
Übersicht
Beschreibung
6-Bromo-3-cyano-2-fluorophenylacetic acid (6-BCFPA) is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 6-BCFPA is used as a reagent in organic synthesis, and as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a tool in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-cyano-2-fluorophenylacetic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a tool in biochemical and physiological research. In particular, 6-Bromo-3-cyano-2-fluorophenylacetic acid has been used to study the mechanism of action of enzymes involved in the synthesis of fatty acids, as well as the biochemical and physiological effects of various drugs on the human body.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-cyano-2-fluorophenylacetic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids. Specifically, 6-Bromo-3-cyano-2-fluorophenylacetic acid is believed to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
6-Bromo-3-cyano-2-fluorophenylacetic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 6-Bromo-3-cyano-2-fluorophenylacetic acid can inhibit the synthesis of fatty acids, as well as reduce the levels of triglycerides in the blood. In addition, 6-Bromo-3-cyano-2-fluorophenylacetic acid has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to reduce blood pressure and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Bromo-3-cyano-2-fluorophenylacetic acid in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, and it is soluble in a variety of solvents. Furthermore, 6-Bromo-3-cyano-2-fluorophenylacetic acid can be used in a variety of biochemical and physiological experiments. However, there are also some limitations to the use of 6-Bromo-3-cyano-2-fluorophenylacetic acid in laboratory experiments. It is not as effective as some other compounds in inhibiting the synthesis of fatty acids, and it is not as stable as some other compounds.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Bromo-3-cyano-2-fluorophenylacetic acid in scientific research. It could be used to study the mechanism of action of other enzymes involved in the synthesis of fatty acids. It could also be used to study the biochemical and physiological effects of different drugs on the human body. In addition, 6-Bromo-3-cyano-2-fluorophenylacetic acid could be used to develop new drugs and agrochemicals. Finally, it could be used to develop new methods for synthesizing organic compounds.
Eigenschaften
IUPAC Name |
2-(6-bromo-3-cyano-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-1-5(4-12)9(11)6(7)3-8(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVDIHOZDTKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyano-2-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



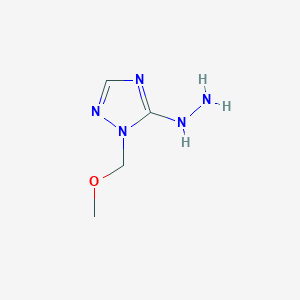


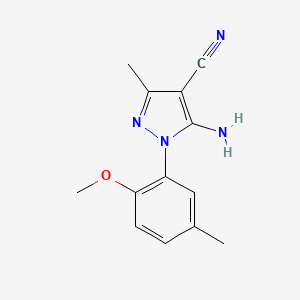

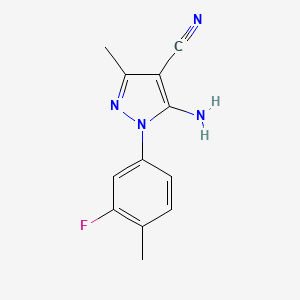
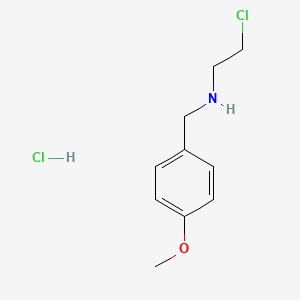


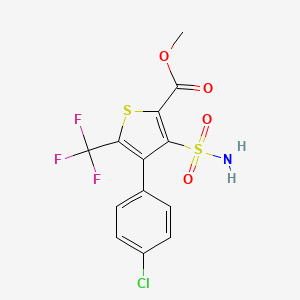
![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)
